molecular formula C20H20N4O2 B6524177 N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide CAS No. 440332-36-5

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide

Cat. No.: B6524177
CAS No.: 440332-36-5
M. Wt: 348.4 g/mol
InChI Key: IXONKMCXQVCXHT-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide, also known as F0916-6909 or Oprea1_767622, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in various tissues and is involved in numerous physiological processes.

Mode of Action

This compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR139 receptor, this compound initiates a series of biochemical reactions within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzotriazinyl Intermediate: The initial step involves the preparation of the benzotriazinyl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The benzotriazinyl intermediate is then coupled with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs.

Scientific Research Applications

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide stands out due to its cyclohexyl group, which imparts additional steric bulk and hydrophobicity. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and material science applications.

Properties

IUPAC Name

N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)22-23-24/h4-5,8-13,15H,1-3,6-7H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXONKMCXQVCXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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